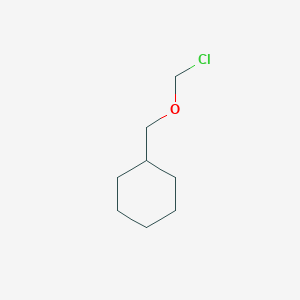
((Chloromethoxy)methyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Chloromethoxy)methyl)cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a chloromethoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Chloromethoxy)methyl)cyclohexane typically involves the reaction of cyclohexane with chloromethyl methyl ether under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反応の分析
Types of Reactions: ((Chloromethoxy)methyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hydroxymethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: ((Chloromethoxy)methyl)cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.
作用機序
The mechanism of action of ((Chloromethoxy)methyl)cyclohexane involves its interaction with molecular targets through its chloromethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment.
類似化合物との比較
Methylcyclohexane: A simpler analog with a methyl group instead of a chloromethoxy methyl group.
Cyclohexylmethane: Another analog with a methylene group instead of a chloromethoxy methyl group.
Uniqueness: ((Chloromethoxy)methyl)cyclohexane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
1625-60-1 |
|---|---|
分子式 |
C8H15ClO |
分子量 |
162.66 g/mol |
IUPAC名 |
chloromethoxymethylcyclohexane |
InChI |
InChI=1S/C8H15ClO/c9-7-10-6-8-4-2-1-3-5-8/h8H,1-7H2 |
InChIキー |
QZZVDGKPSLFMGA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

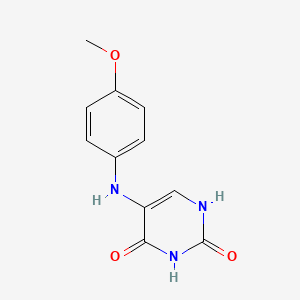
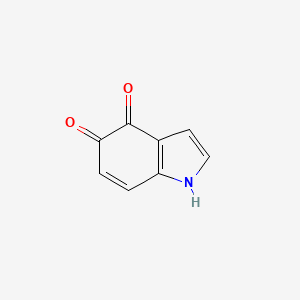
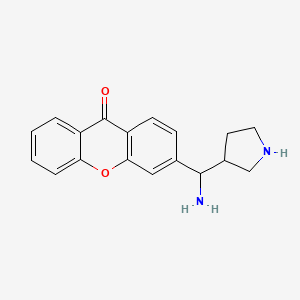

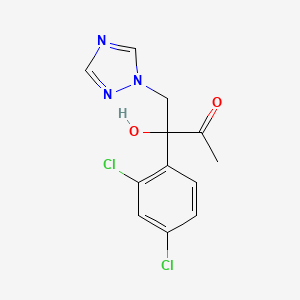
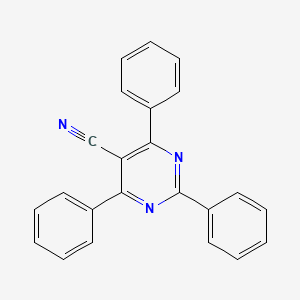
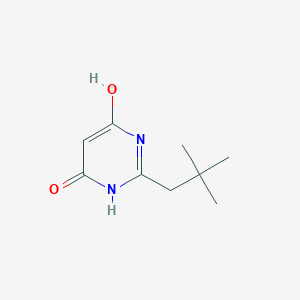
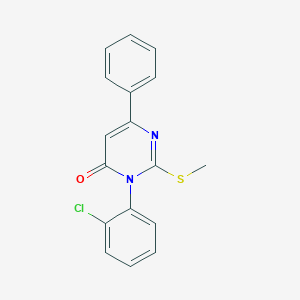
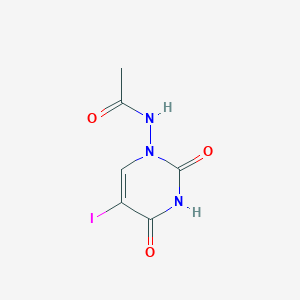
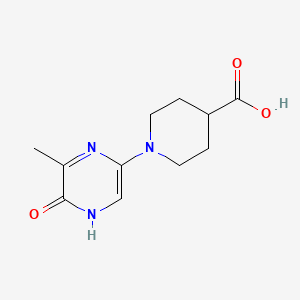
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
